molecular formula C20H24O5 B12324251 [5-(Hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol

[5-(Hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol

Cat. No.: B12324251
M. Wt: 344.4 g/mol
InChI Key: GCCFBDFJFARWGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Anhydro-3,4-dibenzyl-D-glucitol is typically synthesized through a series of chemical reactions involving D-glucose. The common synthetic route includes the reaction of D-glucose with phthalic anhydride to form an intermediate, which is then subjected to hydrogenation and dehydration reactions to yield the final product .

Industrial Production Methods

While specific industrial production methods for 2,5-Anhydro-3,4-dibenzyl-D-glucitol are not widely documented, the general approach involves large-scale chemical synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,5-Anhydro-3,4-dibenzyl-D-glucitol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

2,5-Anhydro-3,4-dibenzyl-D-glucitol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,5-Anhydro-3,4-dibenzyl-D-glucitol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Anhydro-3,4-dibenzyl-D-glucitol is unique due to its specific structure and functional groups, which make it a versatile reagent in various chemical and biochemical applications. Its protected form allows for selective reactions and modifications, making it valuable in research and industrial settings .

Properties

IUPAC Name

[5-(hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O5/c21-11-17-19(23-13-15-7-3-1-4-8-15)20(18(12-22)25-17)24-14-16-9-5-2-6-10-16/h1-10,17-22H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCFBDFJFARWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(OC(C2OCC3=CC=CC=C3)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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